

Unveiling UK-1745: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UK-1745

Cat. No.: B1682692

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-1745 is a novel, investigational cardiotonic agent characterized by a unique dual mechanism of action, exhibiting both β -adrenoceptor antagonism and phosphodiesterase III (PDE III) inhibition. This furoindolinone derivative, identified as (2RS,3SR)-2-aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo-[2,3-e]indol-7-one hydrochloride, was initially developed by Kowa Co., Ltd. and has been the subject of further research at Yamagata University. Its distinctive pharmacological profile suggests potential therapeutic applications in cardiovascular diseases, particularly in the management of congestive heart failure. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **UK-1745**, consolidating available data into a structured format for researchers and drug development professionals.

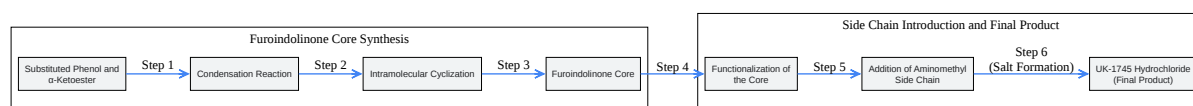
Discovery and Development

The discovery of **UK-1745** emerged from a research program focused on identifying novel cardiotonic agents with a safer and more effective profile than existing therapies. The development of a compound with a dual mechanism of action—combining the positive inotropic effects of PDE III inhibition with the protective properties of β -blockade—was a key strategic goal. This approach aimed to enhance myocardial contractility while mitigating the potential for adverse effects such as tachycardia and increased myocardial oxygen demand, which are often associated with pure PDE III inhibitors.

While the specific details of the initial screening and lead optimization process are proprietary, the furoindolinone scaffold was identified as a promising starting point. Subsequent medicinal chemistry efforts focused on modifying this core structure to achieve the desired balance of β -adrenoceptor blocking and PDE III inhibitory activities, ultimately leading to the identification of **UK-1745**.

Synthesis Pathway

The chemical synthesis of **UK-1745**, as detailed in the patent literature, involves a multi-step process starting from commercially available materials. The following diagram outlines the general synthetic route to the furoindolinone core and the subsequent introduction of the aminomethyl side chain.



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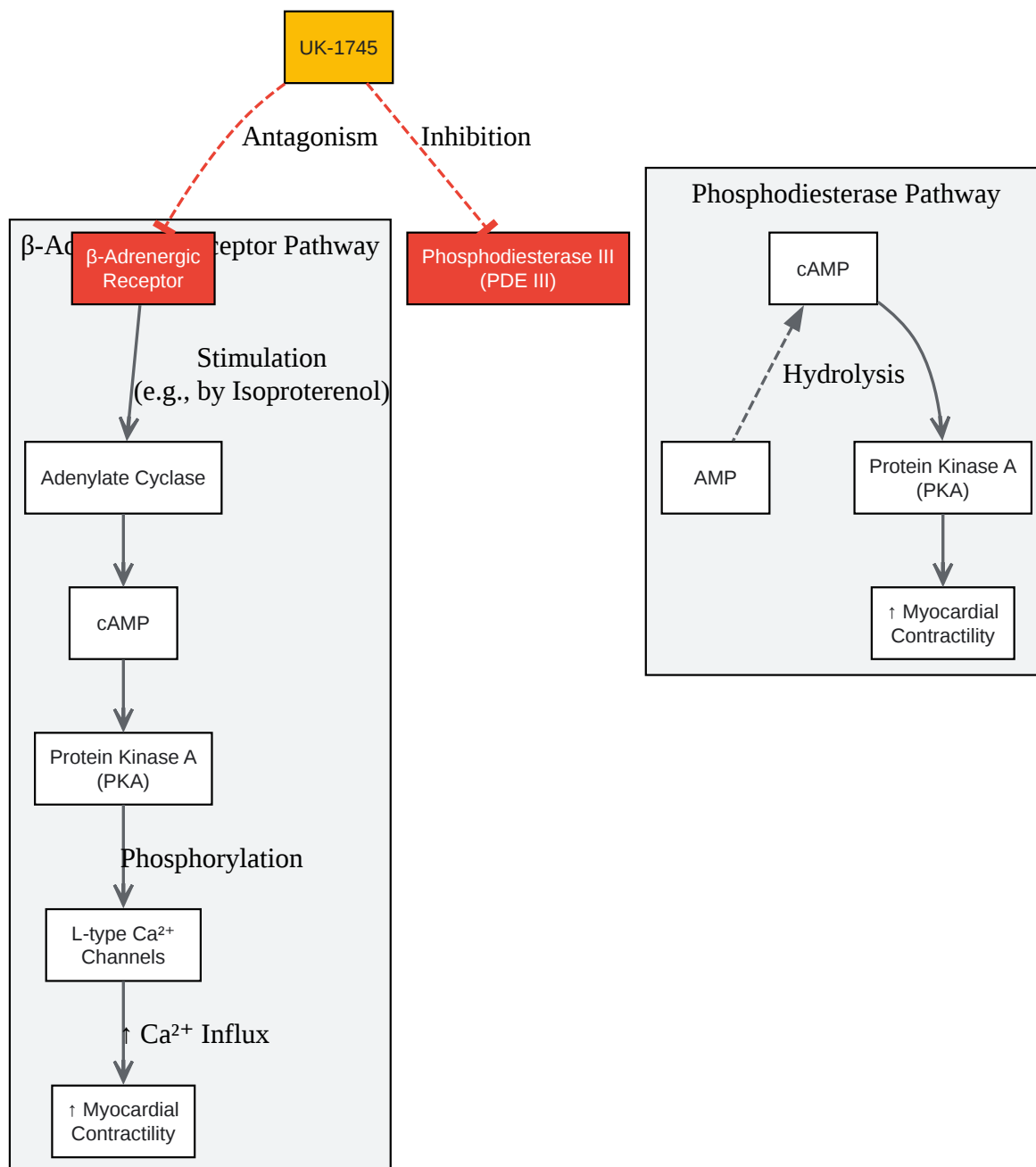
Figure 1: Generalized Synthesis Pathway of **UK-1745**.

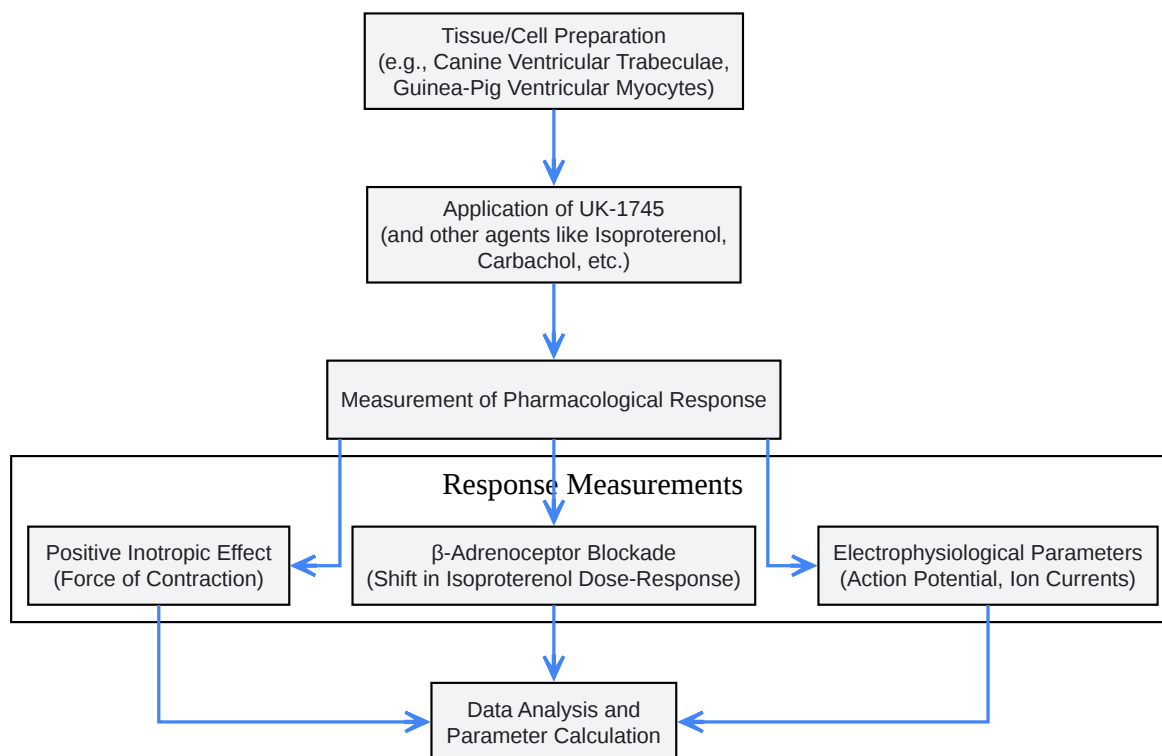
Note: The specific reagents and reaction conditions for each step are detailed in the patent literature (EP0653426A1) and are crucial for the successful synthesis of **UK-1745**. These include the choice of catalysts, solvents, reaction temperatures, and purification methods.

Pharmacological Profile and Mechanism of Action

UK-1745's pharmacological activity is defined by its dual interaction with key signaling pathways in cardiomyocytes.

Signaling Pathway of UK-1745





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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com